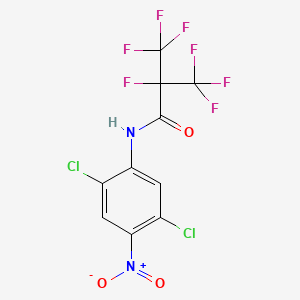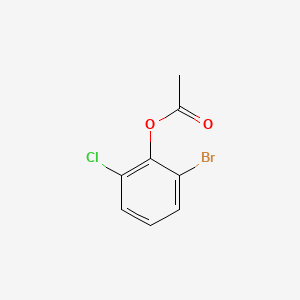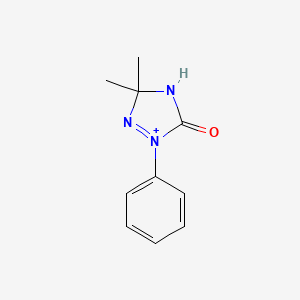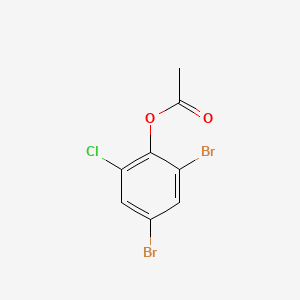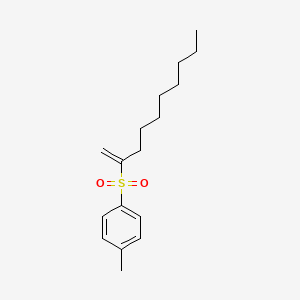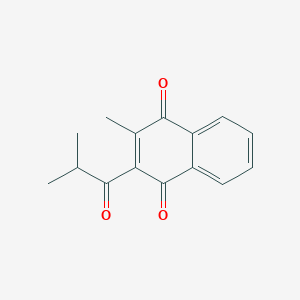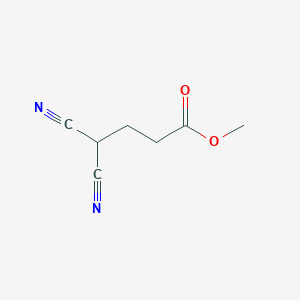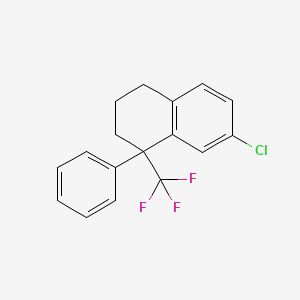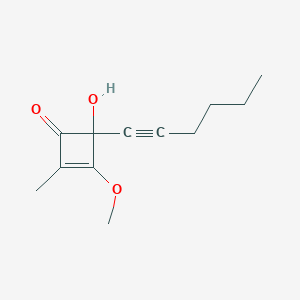
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one is a complex organic compound characterized by a cyclobutene ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one can be achieved through a series of organic reactions. One common method involves the use of a hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction conditions typically include the use of toluene as a solvent and the absence of metals, catalysts, and bases .
Analyse Chemischer Reaktionen
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it may be used in the design of novel therapeutic agents targeting specific molecular pathways . Additionally, in industry, it can be utilized in the production of advanced materials and polymers .
Wirkmechanismus
The mechanism of action of 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one can be compared with other similar compounds such as 4-(hex-1-yn-1-yl)-3-propyl-1H-isochromen-1-one and N-(2-(hex-1-yn-1-yl)phenyl)-N-methyl-2-oxopropanamide . These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .
Eigenschaften
CAS-Nummer |
111238-88-1 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
4-hex-1-ynyl-4-hydroxy-3-methoxy-2-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C12H16O3/c1-4-5-6-7-8-12(14)10(13)9(2)11(12)15-3/h14H,4-6H2,1-3H3 |
InChI-Schlüssel |
RSHVJWRRBPNOPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1(C(=C(C1=O)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


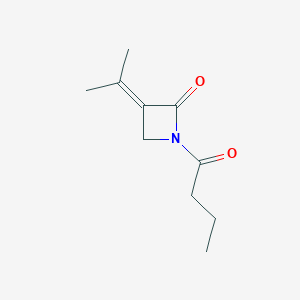
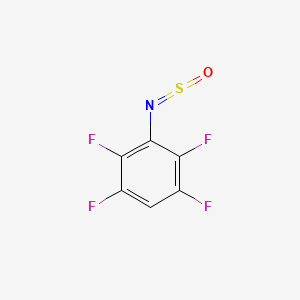
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
